molecular formula C13H11BrClNO2 B2617006 N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide CAS No. 1430060-26-6

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide

Cat. No.: B2617006
CAS No.: 1430060-26-6
M. Wt: 328.59
InChI Key: SYDZLDTZUPNVRF-UHFFFAOYSA-N
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Description

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a chloroacetamide moiety

Properties

IUPAC Name

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO2/c14-10-3-1-9(2-4-10)12-6-5-11(18-12)8-16-13(17)7-15/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDZLDTZUPNVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CNC(=O)CCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine (Et3N). The reaction proceeds with high yields, often exceeding 90% . The resulting intermediate can be further functionalized using various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce additional substituents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide can undergo several types of chemical reactions, including:

    Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Cross-Coupling Reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield a variety of arylated derivatives depending on the boronic acid or ester used .

Scientific Research Applications

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide involves its interaction with bacterial enzymes or proteins, disrupting their normal function. This disruption can lead to the inhibition of bacterial growth and replication. Molecular docking studies have shown that the compound can bind to specific active sites on bacterial proteins, stabilizing the interaction and enhancing its antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(4-bromophenyl)furan-2-yl]methyl]-2-chloroacetamide is unique due to its specific combination of a furan ring, a bromophenyl group, and a chloroacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

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